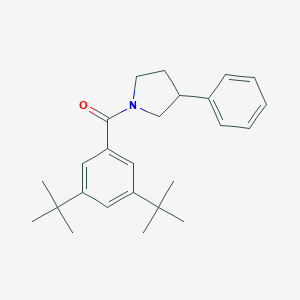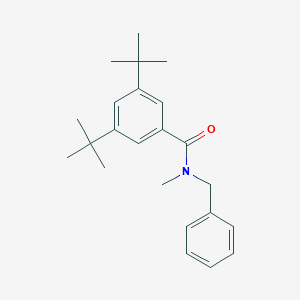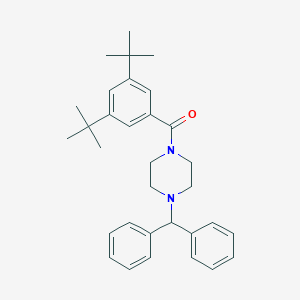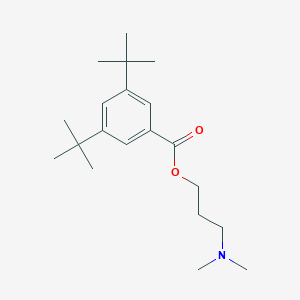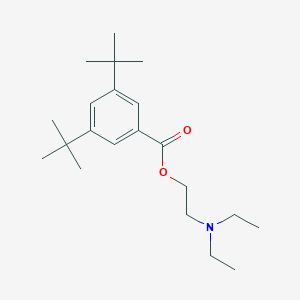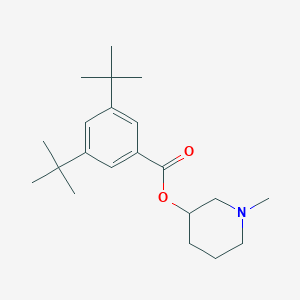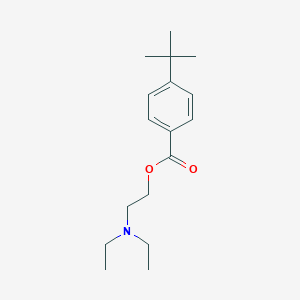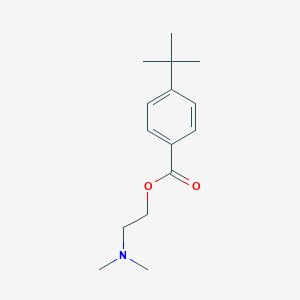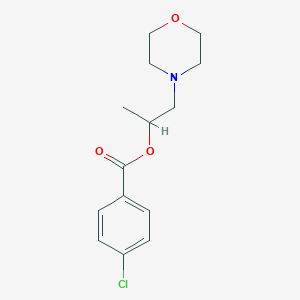
1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate, also known as MPBC, is a chemical compound with potential applications in scientific research. It is a derivative of benzoic acid and has a morpholine ring attached to it, making it a unique compound with interesting properties.
Mécanisme D'action
The mechanism of action of 1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and ultimately, apoptosis. This compound has also been shown to interact with estrogen receptors, which could explain its potential as a SERM.
Biochemical and physiological effects:
This compound has been shown to have a cytotoxic effect on cancer cells, inducing apoptosis and inhibiting cell proliferation. It has also been shown to have an anti-angiogenic effect, which could contribute to its antitumor activity. In addition, this compound has been shown to have estrogenic activity, which could have implications in the treatment of estrogen-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, its cytotoxicity and potential estrogenic activity could also be limitations, requiring careful handling and monitoring in experiments.
Orientations Futures
There are several potential future directions for the research of 1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate. One direction could be the development of more potent derivatives with improved antitumor activity and selectivity. Another direction could be the investigation of its potential as a SERM and its implications in the treatment of estrogen-related diseases. Additionally, the study of its mechanism of action and interaction with tubulin and estrogen receptors could provide valuable insights into cancer biology and drug development.
Méthodes De Synthèse
The synthesis of 1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate involves the reaction of 4-chlorobenzoic acid with 1-(morpholin-4-yl)propan-2-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions and yields this compound as a white solid with a high purity.
Applications De Recherche Scientifique
1-(Morpholin-4-yl)propan-2-yl 4-chlorobenzoate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been investigated for its potential as a selective estrogen receptor modulator (SERM), which could have implications in the treatment of breast cancer and other estrogen-related diseases.
Propriétés
Formule moléculaire |
C14H18ClNO3 |
|---|---|
Poids moléculaire |
283.75 g/mol |
Nom IUPAC |
1-morpholin-4-ylpropan-2-yl 4-chlorobenzoate |
InChI |
InChI=1S/C14H18ClNO3/c1-11(10-16-6-8-18-9-7-16)19-14(17)12-2-4-13(15)5-3-12/h2-5,11H,6-10H2,1H3 |
Clé InChI |
NQOSQVGSLQQAQS-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)
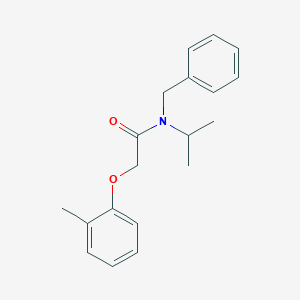
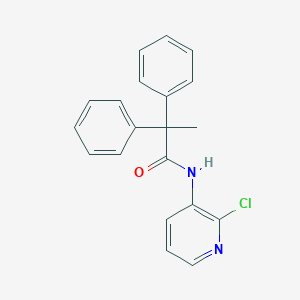
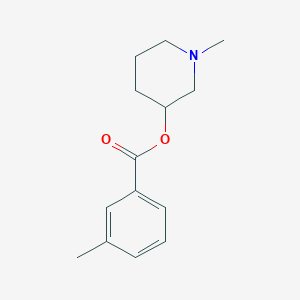
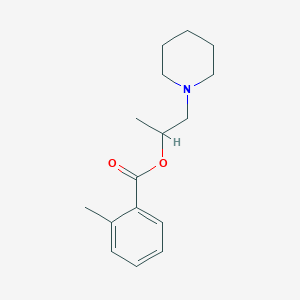
![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)
